[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-6-13(20-3)12(8-10)17-15(18)9-21-16(19)14-7-5-11(2)22-14/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSHNLIPSPAPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a methoxy group, a methylphenyl carbamoyl moiety, and a methylthiophene carboxylate structure, which may confer unique pharmacological properties. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C₁₈H₁₉NO₄S. Its structure includes:
- A methoxy group (-OCH₃)
- A methylphenyl carbamoyl group (-NHCO-)
- A thiophene ring which enhances its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown selective cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/AKT/mTOR .
Antimicrobial Properties
Compounds featuring thiophene rings are known for their antimicrobial activity. Studies suggest that the presence of the thiophene moiety in this compound could enhance its interaction with microbial membranes, leading to increased permeability and cell death .
Enzyme Inhibition
Similar compounds have been explored for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives inhibit proteases linked to viral infections, suggesting potential applications in antiviral therapies .
The mechanisms through which this compound exerts its biological effects may include:
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating caspases and other apoptotic factors.
- Inhibition of Enzymatic Activity : The compound might inhibit enzymes critical for pathogen survival or replication.
Research Findings and Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a specific molecular structure that contributes to its biological activity. Its molecular formula is C22H21NO4S, and it features a thiophene ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, in anticancer therapies. Research indicates that compounds with thiophene moieties can inhibit critical protein kinases involved in cancer progression, such as VEGFR-2 and AKT .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | HepG2 | 3.105 | VEGFR-2 Inhibition |
| 4c | PC-3 | 3.023 | AKT Inhibition |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
Thiophene derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties against fungi such as Fusarium oxysporum and Alternaria alternata . This positions the compound as a candidate for further exploration in antifungal drug development.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance.
Table 2: Performance Metrics of Thiophene-Based OLEDs
| Device Type | Efficiency (%) | Lifetime (hours) | Active Layer Composition |
|---|---|---|---|
| OLED | 15 | 1000 | Thiophene Derivative |
| OPV | 12 | 500 | Blend with Polymer |
Case Study 1: Anticancer Research
In a study evaluating the antiproliferative effects of various thiophene derivatives, researchers found that compounds similar to this compound demonstrated significant cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines. The mechanisms involved were linked to cell cycle arrest and apoptosis induction through kinase inhibition .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal efficacy of thiophene derivatives against Fusarium species. The study revealed that certain modifications to the thiophene structure could enhance antifungal activity, providing insights into designing more effective antifungal agents based on the compound's framework .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- 5-Methylthiophene-2-carboxylate backbone : Provides a planar, conjugated system for electronic interactions.
- (2-Methoxy-5-methylphenyl)carbamoyl group : Introduces hydrogen-bonding capability and steric bulk.
Table 1: Structural Comparison with Similar Compounds
Key Observations :
- Substituted phenyl groups (e.g., 4-[ethyl(isopropyl)amino]phenyl in ) modulate solubility and receptor affinity.
Physicochemical Properties
Table 2: Property Comparison
Q & A
Q. What metabolic pathways are predicted for this compound, and how are metabolites identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
